molecular formula C9H9ClO3 B121140 Ethyl 5-chlorosalicylate CAS No. 15196-83-5

Ethyl 5-chlorosalicylate

Cat. No.: B121140
CAS No.: 15196-83-5
M. Wt: 200.62 g/mol
InChI Key: ATMSMRINTOGATK-UHFFFAOYSA-N
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Description

Ethyl 5-chlorosalicylate (E5CS) is a synthetic compound that has been used in a variety of scientific research applications. It is a chlorinated salicylate derivative of ethyl alcohol, and is often used as a reagent or catalyst in organic synthesis. E5CS has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antioxidant and Chelating Agents : Di-hydropyridine derivatives, structurally similar to Ethyl 5-chlorosalicylate, have been synthesized and shown to act as potent antioxidants and chelating agents, potentially useful in treating metal-induced oxidative stress diseases (Sudhana & Adi, 2019).

Environmental and Agricultural Applications

  • Chlorophyll Fluorescence in Plants : Research on chlorophyll fluorescence in plants, which can be affected by herbicides, may involve compounds like this compound for understanding plant responses to environmental stress (Araldi et al., 2015).

Synthesis and Chemical Properties

  • Organic Synthesis : this compound and related compounds are used as intermediates in the synthesis of various organic compounds, highlighting their significance in the field of dye, medicine, and pesticide production (Hunsheng & Heng, 2014).

Biodegradation and Environmental Impact

  • Biodegradation by Bacillus : A Bacillus species has been found to utilize 5-chlorosalicylate, structurally related to this compound, as a carbon and energy source, demonstrating the environmental biodegradation potential of such compounds (Crawford et al., 1979).

Pharmaceutical and Medicinal Chemistry

  • Potential for Molluscicidal Properties : Derivatives structurally related to this compound have been investigated for their molluscicidal properties, indicating potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Safety and Hazards

The safety data sheet for a related compound, salicylic acid, indicates that it is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child . It’s important to note that the safety and hazards of Ethyl 5-chlorosalicylate may differ.

Properties

IUPAC Name

ethyl 5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSMRINTOGATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308377
Record name Ethyl 5-chlorosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15196-83-5
Record name Ethyl 5-chlorosalicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-chlorosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Chlorosalicylic acid (344 mg), 1-ethyl-3-(3-dimethylaminopropylcarbodiimide hydrochloride (420 mg), 1-hydroxybenzotriazole hydrate (337 mg), and ethanol (2 ml) were dissolved in N,N-dimethylformamide to prepare a solution which was then stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give ethyl 5-chlorosalicylate (147 mg, yield 37%).
Quantity
344 mg
Type
reactant
Reaction Step One
Name
3-dimethylaminopropylcarbodiimide hydrochloride
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-chlorosalicylic acid (5.0 g) in ethanol (50 mL) was added with concentrated sulfuric acid (2.0 mL), and heated under reflux for 24 hours. After the ethanol was evaporated under reduced pressure, the resultant oil was dissolved in ethyl acetate, and the solution was washed with saturated aqueous solution of sodium hydrogencarbonate. The ethyl acetate layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated under reduced pressure to obtain roughly purified 5-chlorosalicylic acid ethyl ester (5.3 g). This product was treated with 70% nitric acid (7.2 mL, d=1.42) in acetic anhydride (40 mL) under ice cooling. The reaction mixture was stirred at the same temperature for 6 hours, and poured into iced water, and the deposited crystals were collected by filtration. The crystals were washed with water, and dried under reduced pressure to obtain the title compound (1.48 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 5-chlorosalicylic acid (500 g) in ethanol (2 L) was added concentrated sulphuric acid (40 ml) with stirring at room temperature. After the reaction mixture was refluxed for 12 hours, the solvent was evaporated under reduced pressure and the residue was dissolved in ethyl acetate. The organic layer was washed with 10% NaCl solution and 4% sodium hydrogen carbonate solution, and then evaporated under reduced pressure, dried over anhydrous magnesium sulphate. After filtration, the solvent was evaporated under reduced pressure to give the title compound (514 g, 88%) as a pale-yellow oil.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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